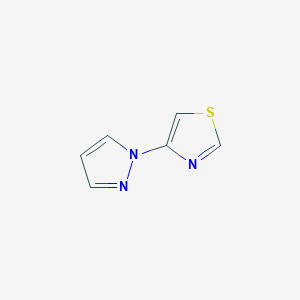
4-(1H-pyrazol-1-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)thiazole, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 4-(1H-pyrazol-1-yl)thiazole
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole-containing reagents. Various methods have been explored to enhance yield and purity, including solvent-free reactions and microwave-assisted synthesis, which have shown promising results in producing high yields of this compound .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, derivatives of this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.91 µg/mL for certain derivatives . The structure-activity relationship suggests that modifications on the thiazole or pyrazole rings can enhance antibacterial efficacy.
2. Anticancer Properties
Research indicates that this compound derivatives possess anticancer activities, with some compounds demonstrating selective cytotoxicity against cancer cell lines. For example, compounds derived from this scaffold have been shown to inhibit cell proliferation in various cancer types, including breast and colon cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases .
4. Neuroprotective Effects
Some derivatives of this compound have been studied for their neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease. These compounds may inhibit monoamine oxidase activity, thereby increasing levels of neuroprotective neurotransmitters .
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
Case Study 1: Antimicrobial Efficacy
A study investigated a series of new thiazole derivatives containing the pyrazole moiety, revealing that certain compounds displayed superior antimicrobial activity compared to traditional antibiotics. The study concluded that these derivatives could serve as lead compounds in developing new antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer activity, several this compound derivatives were synthesized and tested against a panel of cancer cell lines. The findings indicated that some compounds induced significant apoptosis in cancer cells while sparing normal cells, marking them as potential candidates for further drug development .
Propriétés
Numéro CAS |
123464-70-0 |
|---|---|
Formule moléculaire |
C6H5N3S |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
4-pyrazol-1-yl-1,3-thiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9(3-1)6-4-10-5-7-6/h1-5H |
Clé InChI |
PJUQIYFTAVZSKE-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CSC=N2 |
SMILES canonique |
C1=CN(N=C1)C2=CSC=N2 |
Synonymes |
Thiazole, 4-(1H-pyrazol-1-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















